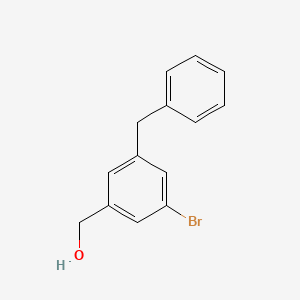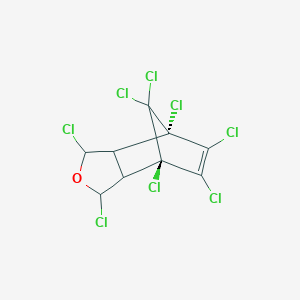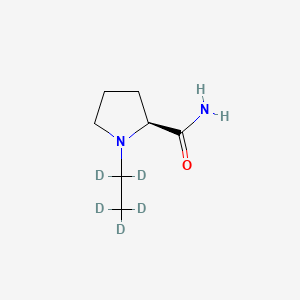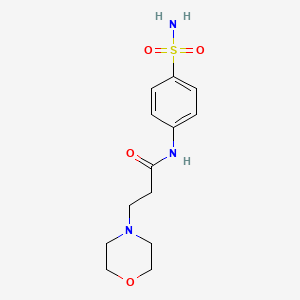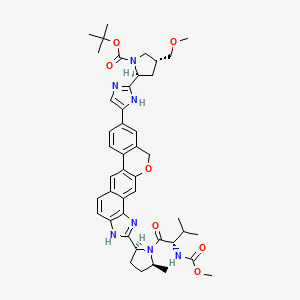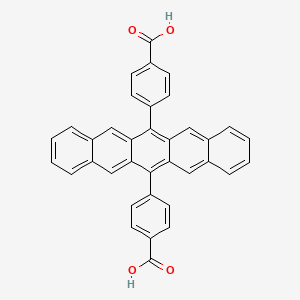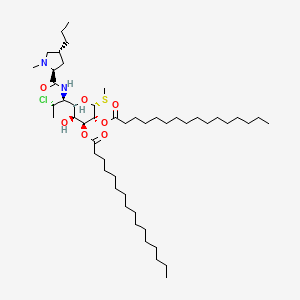
Clindamycin 2,3-Dipalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin 2,3-Dipalmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is characterized by the addition of two palmitate groups at the 2 and 3 positions of the clindamycin molecule. It is known for its antibacterial properties and is used in various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 2,3-Dipalmitate involves the esterification of clindamycin with palmitic acid. This reaction typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Clindamycin 2,3-Dipalmitate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound .
Applications De Recherche Scientifique
Clindamycin 2,3-Dipalmitate has a wide range of scientific research applications, including:
Mécanisme D'action
Clindamycin 2,3-Dipalmitate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Clindamycin 2,3-Dipalmitate is unique compared to other similar compounds due to its specific esterification with palmitic acid. Similar compounds include:
Clindamycin Phosphate: Another derivative of clindamycin used in various pharmaceutical applications.
Clindamycin Palmitate Hydrochloride: A hydrochloride salt form of clindamycin palmitate used in oral formulations.
The uniqueness of this compound lies in its enhanced lipophilicity due to the presence of palmitate groups, which can improve its absorption and bioavailability in certain formulations .
Propriétés
Formule moléculaire |
C50H93ClN2O7S |
|---|---|
Poids moléculaire |
901.8 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1 |
Clé InChI |
HPMBDJNVAAGAKM-UWYFMMCGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


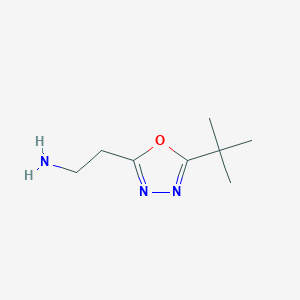
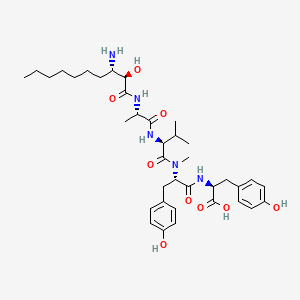
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
